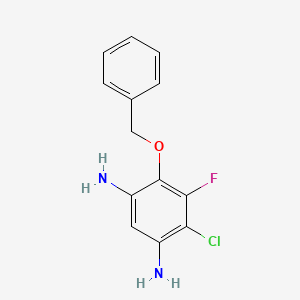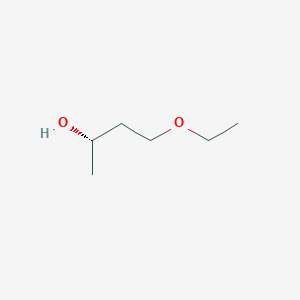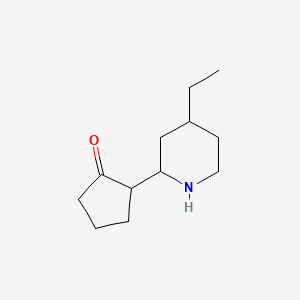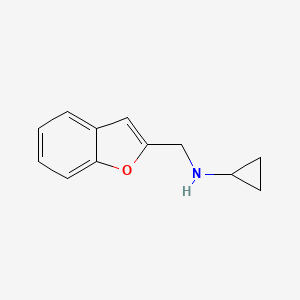![molecular formula C11H16N2O2 B13305599 Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate typically involves the reaction of isopropyl chloroformate with 4-aminobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate
- Propan-2-yl N-[(4-hydroxyphenyl)methyl]carbamate
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate
Uniqueness
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is unique due to its specific amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Clave InChI |
DMMPZXOYXNXNOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


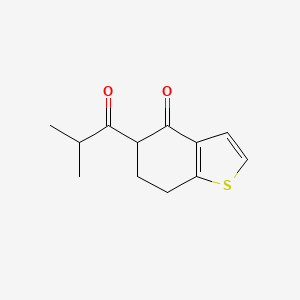

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
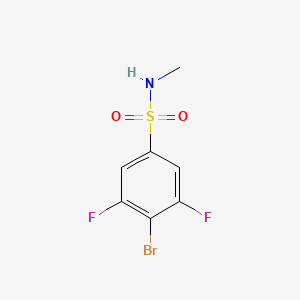
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


